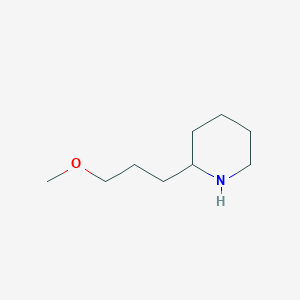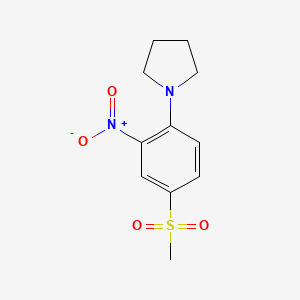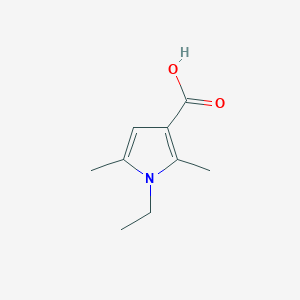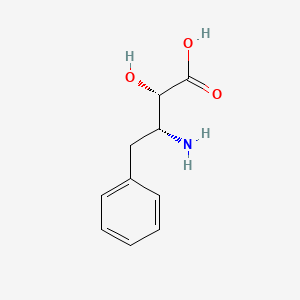
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Vue d'ensemble
Description
“(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” is a white to off-white solid . It is also known by the synonym (2S,3R)-AHPA . The IUPAC name for this compound is (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid .
Synthesis Analysis
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a key step in preparing aminopeptidase N inhibitors . Different synthetic routes have been explored, such as amino acid protocols and organometallic methods .Molecular Structure Analysis
The molecular weight of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is 195.22 . The InChI code for this compound is 1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
X-Ray Structure Determination
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid, a component of Bestatin, was analyzed through X-ray crystallography to determine its stereochemistry. This research, conducted by Nakamura et al. (1976), confirmed its (2S, 3R)-configuration and proved the applicability of an experimental rule for the configuration determination of α-amino-β-hydroxy acids (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Synthesis Routes
Huang Yibo (2013) reviewed various synthetic routes for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, an essential intermediate in creating aminopeptidase N inhibitors. The study highlighted approaches like amino acid protocols, organometallic methods, and enzyme routes, noting the advantages of organometallic catalysis and enzyme routes for commercial application (Huang Yibo, 2013).
Facile Synthesis Techniques
Ishibuchi et al. (1992) developed a stereoselective preparation method for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid using chiral synthons. This technique is significant for efficiently synthesizing key components of Amastatin and Bestatin (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).
Stereospecific Synthesis
Lee et al. (2006) reported a method for the stereospecific synthesis of (2R,3S)- and (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acids from D-glucono-δ-lactone. These acids are structural key units of KMI derivatives, inhibitors of BACE 1 and HIV protease (Lee, Kim, Lee, Seo, Yang, & Park, 2006).
Regio- and Stereo-specific Synthesis
Kato et al. (1980) synthesized threo-3-Amino-2-hydroxy-4-phenylbutanoic acid, a novel amino-acid in Bestatin, via regiospecific ring-opening of cis-2,3-epoxy-acids by ammonia. This study contributed to understanding the synthesis of amino acids contained in aminopeptidase inhibitors (Kato, Saino, Nishizawa, Takita, & Umezawa, 1980).
Quantum Computational Studies
Raajaraman, Sheela, and Muthu (2019) performed quantum computational studies on 2-Phenylbutanoic acid and its derivatives, including 2-amino-2-Phynylbutanoic acid. These studies included density functional theory calculations, spectroscopic analysis, and ligand-protein docking, contributing to understanding the molecular interactions and potential drug applications of these compounds (Raajaraman, Sheela, & Muthu, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974964 | |
| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
CAS RN |
59554-14-2 | |
| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






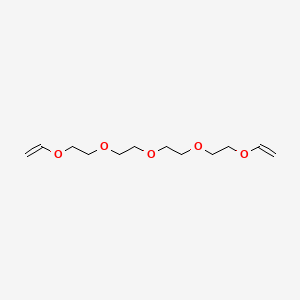
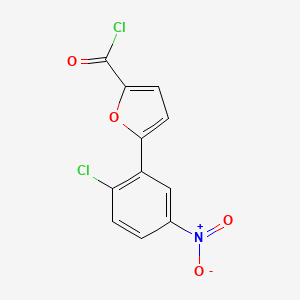
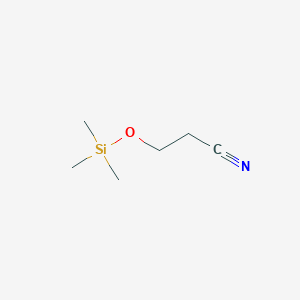
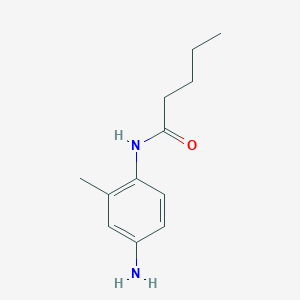
![N,N-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1622154.png)
